Guanylurea

Vue d'ensemble

Description

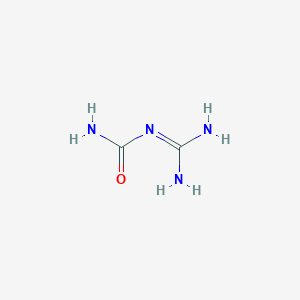

Guanylurea, also known as carbamoylguanidine, is an organic compound with the molecular formula C2H6N4O. It is a derivative of guanidine and urea, and it is known for its applications in various fields, including chemistry, biology, and materials science. This compound is a white crystalline solid that is soluble in water and has interesting properties due to its ability to form hydrogen bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Guanylurea can be synthesized through several methods. One common method involves the reaction of dicyandiamide with water and phosphoric acid. The process involves stirring and mixing dicyandiamide with purified water, slowly heating until the dicyandiamide is completely dissolved, and then adding phosphoric acid dropwise. The mixture is then kept at a specific temperature for a period of time, followed by cooling, crystallization, centrifugation, and drying .

Another method involves the nitration reaction of ammonium sulfamate salt with an acid mixture (sulfuric acid and nitric acid) and this compound salts in water. The optimal conditions for this synthesis include a reaction temperature of -40°C, a nitration reaction time of 45 minutes, and specific molar ratios of the components .

Industrial Production Methods

Industrial production of this compound often involves the use of dicyandiamide and phosphoric acid as the main raw materials. The process is designed to be simple, with mild reaction conditions, high yield, and high product purity. The method is also environmentally friendly, as the centrifugal mother liquor in production is recycled .

Analyse Des Réactions Chimiques

Types of Reactions

Guanylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric acid, sulfuric acid, and ammonium sulfamate. The reactions often require specific conditions, such as low temperatures and controlled reaction times, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include N-guanylurea dinitramide (GUDN), which is an energetic material with high thermal stability and low sensitivity . Other products include various derivatives of this compound that have applications in different fields.

Applications De Recherche Scientifique

Chemical Properties and Structure

Guanylurea (CHNO) is characterized by a unique structure that combines a urea molecule with additional amine groups. This configuration allows it to participate in significant hydrogen bonding interactions, which are crucial for various chemical and biological processes .

Agricultural Applications

Fertilizer Use

this compound serves as a nitrogen source in fertilizers, similar to urea. Its slow-release properties can enhance plant growth by providing a sustained supply of nitrogen .

Case Study: Fertilizer Efficacy

A study demonstrated that this compound-based fertilizers improved crop yield compared to traditional urea fertilizers. The slow nitrogen release minimized leaching and enhanced soil health.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable compounds makes it valuable in drug development.

Table 1: Synthetic Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agrochemicals | Component in pesticide formulations |

| Material Science | Additive in polymer production |

Environmental Applications

This compound is recognized as a transformation product of the antidiabetic drug metformin, raising concerns about its environmental impact. Studies have shown that this compound can affect aquatic life, particularly fish species like Oryzias latipes and Salmo trutta.

Case Study: Ecotoxicological Impact

Research indicated that exposure to this compound at concentrations of 1–100 ng/L resulted in significantly reduced growth rates in early life stages of Oryzias latipes. Although mortality rates were unaffected, hormonal disruptions were noted, suggesting potential ecological risks .

Biodegradation Studies

Recent studies have highlighted the metabolic pathways involving this compound in microbial degradation processes. For instance, Pseudomonas mendocina was found to utilize this compound as its sole nitrogen source, effectively converting it into ammonia and other metabolites through a series of enzymatic reactions .

Table 2: Biodegradation Pathway of this compound

| Step | Enzyme Involved | Product Produced |

|---|---|---|

| This compound Hydrolysis | This compound hydrolase | Guanidine and Ammonia |

| Guanidine Conversion | Carboxyguanidine pathway | Ammonia and Carbon Dioxide |

Mécanisme D'action

The mechanism of action of guanylurea and its derivatives involves their ability to interact with specific molecular targets and pathways. For example, this compound derivatives that act as antidiarrheal agents target peripheral alpha-2 adrenoceptors to exert their antisecretory and antidiarrheal effects . The presence of amino groups in this compound allows it to participate in hydrogen bonding interactions, which are crucial in determining the structure and properties of molecular assemblies .

Comparaison Avec Des Composés Similaires

Guanylurea is similar to other compounds such as guanidine, urea, and dicyandiamide. it is unique in its ability to form stable hydrogen bonds and its wide range of applications in different fields. Similar compounds include:

Guanidine: Known for its strong basicity and use in organic synthesis.

Urea: Widely used in fertilizers and as a raw material in the chemical industry.

Dicyandiamide: Used in the production of melamine and as a curing agent for epoxy resins

This compound stands out due to its specific properties and applications, particularly in the field of crystal engineering and the synthesis of energetic materials.

Activité Biologique

Guanylurea is a significant transformation product of the widely used antidiabetic drug metformin. As metformin is extensively prescribed for type 2 diabetes, understanding the biological activity of its metabolites, particularly this compound, is crucial due to its implications for environmental health and aquatic life. This article synthesizes current research findings on the biological activity of this compound, focusing on its effects on various organisms and potential environmental impacts.

Overview of this compound

This compound, chemically known as N,N'-dimethylurea, is produced during the metabolic degradation of metformin. It has been identified as a contaminant in wastewater and surface water, raising concerns about its ecological effects. The compound is primarily studied for its toxicity to aquatic organisms, as well as its biochemical interactions in different biological systems.

Aquatic Organisms

Research has shown that this compound exhibits varying degrees of toxicity across different aquatic species. Notably, studies have reported the following findings:

- Brown Trout (Salmo trutta) : In a controlled study, juvenile brown trout were exposed to this compound at concentrations of 10, 100, and 1,000 µg/L. The results indicated no significant adverse effects on growth metrics such as length and weight, nor on physiological parameters like heart rate and tissue integrity after 29 days of exposure . However, further investigations are recommended to assess long-term impacts and sublethal effects.

- Medaka Fish (Oryzias latipes) : A study involving medaka larvae exposed to this compound concentrations ranging from 1 to 100 µg/L for 28 days revealed reduced growth across all tested concentrations. Interestingly, while mortality rates were unaffected, there was an observed increase in estradiol production in males exposed to higher concentrations .

- Daphnia magna : This crustacean displayed low sensitivity to this compound with an EC50 value of 40 mg/L, indicating that higher concentrations are required to elicit significant immobilization responses .

Comparative Toxicity with Metformin

A comparative analysis indicates that this compound may be more toxic than its precursor metformin. For instance, one study highlighted that the mixture toxicity of metformin and this compound primarily exhibited antagonistic effects; however, this compound alone demonstrated elevated toxicity levels compared to metformin .

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, some studies suggest that it may interfere with endocrine functions and metabolic processes in aquatic organisms:

- Cardiac Development : Exposure to this compound has been linked to bradycardia (slowed heart rate) in early developmental stages of fish larvae without altering oxygen consumption or ATP levels . This suggests potential disruptions in cardiac function during critical growth phases.

- Growth Inhibition : The compound appears to inhibit growth in certain species without causing mortality, indicating that it may affect developmental pathways rather than outright survival.

Environmental Implications

Given its presence as a pharmaceutical contaminant in aquatic environments, the ecological risks posed by this compound warrant attention. Its potential endocrine-disrupting properties raise concerns about long-term impacts on fish populations and broader aquatic ecosystems.

Data Summary

Case Studies

Several case studies have been conducted to assess the impact of this compound on aquatic life:

- Ussery et al. (2019) : This study examined the effects of this compound on early life stages of medaka fish and found significant reductions in growth metrics at environmentally relevant concentrations without affecting survival rates .

- Jacob et al. (2019) : Focused on juvenile brown trout exposed to varying concentrations of this compound for three weeks. Results indicated no significant alterations in physiological endpoints despite prolonged exposure .

- Tassoulas et al. (2024) : Investigated microbial degradation pathways for metformin and its transformation products including this compound, highlighting the importance of microbial communities in mitigating pharmaceutical contaminants .

Propriétés

IUPAC Name |

diaminomethylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRWMERUQXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17675-60-4 (unspecified phosphate), 5338-16-9 (sulfate[1:1]), 591-01-5 (sulfate[2:1]), 7182-80-1 (unspecified sulfate), 926-72-7 (mono-hydrochloride) | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043811 | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-83-3 | |

| Record name | Guanylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amidinourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128C2R3P8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of guanylurea?

A1: this compound has the molecular formula CH5N4O and a molecular weight of 101.09 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule, such as C=O, N-H, and C-N bonds. [, , , ]

- Raman Spectroscopy: Similar to IR, Raman spectroscopy provides complementary information about molecular vibrations, aiding in structural elucidation. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR provide detailed insights into the electronic environment and connectivity of atoms within the this compound molecule. []

Q3: Does the crystal structure of this compound influence its properties?

A3: Yes, the crystal structure of this compound significantly impacts its properties. For instance, this compound dipicrylamide exhibits a high density (1.795 Mg m−3) due to extensive hydrogen bonding in its crystal structure, making it a potential secondary explosive. [] Similarly, this compound(1+) hydrogen phosphite displays good crystallinity and second harmonic generation properties, indicating its potential for optical applications. []

Q4: Is this compound compatible with other energetic materials?

A4: Yes, this compound demonstrates good compatibility with common energetic materials like RDX and HMX, as evidenced by DSC studies. This compatibility makes it suitable for use in melt cast explosive formulations. []

Q5: How does the presence of this compound influence the performance of explosive formulations?

A5: Incorporating this compound dinitramide (GUDN or FOX-12) into boron-potassium nitrate igniter compositions significantly enhances their performance. Specifically, it increases peak pressures and shortens burn times compared to conventional formulations. []

Q6: Does this compound exhibit any catalytic properties?

A6: While not a catalyst itself, this compound plays a crucial role in the synthesis of ammonium dinitramide (ADN), a potential replacement for ammonium perchlorate in propellants. ADN production involves reacting this compound dinitramide (FOX-12) with ammonium sulphate, showcasing the utility of this compound in developing environmentally friendly energetic materials. []

Q7: How is computational chemistry employed in understanding this compound and its derivatives?

A7: Computational techniques like the MP2 method enable the calculation of heats of formation for this compound salts, providing valuable information about their energetic properties. [] These calculations aid in predicting detonation properties and evaluating their potential as low-energy monopropellants.

Q8: How does modifying the structure of this compound affect its properties?

A8: Structural modifications to this compound significantly impact its characteristics. For example, substituting cytosine with this compound in i-motif DNA structures decreases their stability, influencing their potential biological roles. [] Additionally, forming salts by reacting this compound with different acids, such as nitric acid (GUN) or perchloric acid (GUP), alters their detonation properties and potential applications in energetic materials. []

Q9: How stable is this compound under various conditions?

A9: this compound generally exhibits good stability, but its stability can vary depending on the specific derivative and environmental conditions.

Q10: What are the environmental concerns associated with this compound?

A10: this compound, a transformation product of the antidiabetic drug metformin, is frequently detected in surface waters, often at higher concentrations than metformin itself. [, ] This raises concerns about potential impacts on aquatic ecosystems, as some studies suggest adverse effects on fish development and reproduction at elevated concentrations. [, ]

Q11: What are the known degradation pathways for this compound in the environment?

A11: Research has identified bacterial strains capable of degrading this compound. For instance, Pseudomonas mendocina strain GU completely mineralizes this compound, transforming it into ammonia and carbon dioxide through a series of enzymatic reactions. [] Understanding these degradation pathways is crucial for developing bioremediation strategies for this compound contamination.

Q12: What is known about the solubility of this compound and its derivatives?

A12: Solubility of this compound derivatives varies depending on the counterion. For example, this compound polyphosphate is water-insoluble and finds applications as a flame retardant. [] In contrast, this compound nitrate (GUN) readily dissolves in water, influencing its use in specific applications. []

Q13: How is this compound typically analyzed and quantified in environmental samples?

A13: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely employed to analyze and quantify this compound in environmental samples like wastewater and surface water. [, , ]

Q14: Are there any viable alternatives to this compound in its various applications?

A14: Researchers are exploring alternative compounds for specific applications to mitigate potential drawbacks of this compound. For instance, in the development of energetic materials, other dinitramide salts are being investigated as potential substitutes for this compound dinitramide (FOX-12), considering factors like performance, sensitivity, and environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.